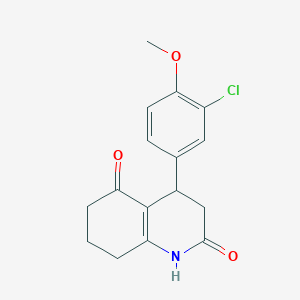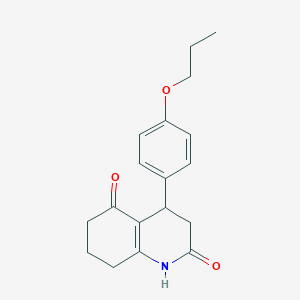
4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Overview
Description
4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a synthetic compound that belongs to the family of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has also been investigated for its potential as an anti-inflammatory and anti-oxidant agent. In biochemistry, this compound has been used as a tool to study the role of certain enzymes and proteins in various physiological processes. Its potential as a fluorescent probe for imaging applications has also been explored.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death. It has also been shown to inhibit the activity of certain kinases, which play a role in signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione are diverse and depend on the specific application. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to suppress the growth and migration of cancer cells, as well as inhibit the formation of new blood vessels that supply nutrients to tumors. In biochemistry, this compound has been used to study the role of certain enzymes and proteins in cellular processes, as well as to visualize specific structures within cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is its versatility in various fields of research. Its synthetic method is well-established and can produce high yields of the compound with good purity. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to optimize its use in certain applications. In addition, its potential toxicity and side effects must be carefully considered when using this compound in lab experiments.
Future Directions
There are several future directions for research involving 4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. In medicinal chemistry, further studies are needed to optimize its use as an anti-cancer agent and to investigate its potential as an anti-inflammatory and anti-oxidant agent. In biochemistry, this compound can be used to study the role of certain enzymes and proteins in various physiological processes. Its potential as a fluorescent probe for imaging applications can also be further explored. Overall, the versatility and potential applications of 4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione make it a promising compound for future research.
properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-21-14-6-5-9(7-11(14)17)10-8-15(20)18-12-3-2-4-13(19)16(10)12/h5-7,10H,2-4,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNYCZDDQAMRBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)CCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4435676.png)
![1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone](/img/structure/B4435684.png)
![8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4435691.png)
![1-benzyl-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4435706.png)
![3-methyl-N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4435713.png)
![9-(3-ethoxy-4-hydroxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4435715.png)


![7-allyl-3-tert-butyl-1-isopropyl-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4435736.png)
![1-butyl-N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4435741.png)

![N-(4-chlorobenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435786.png)
![N-(sec-butyl)-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4435792.png)
![6-chloro-2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B4435799.png)